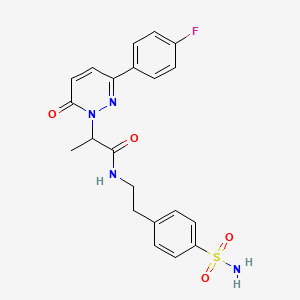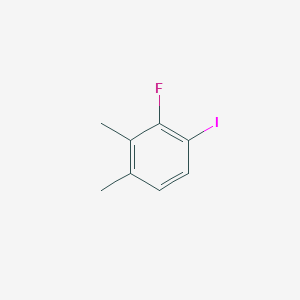
N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)butanamide, also known as C21H22N2O, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)butanamide is not fully understood. However, it has been reported to act as an inhibitor of the Wnt/β-catenin signaling pathway, which is known to play a crucial role in the development of cancer. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, which is a programmed cell death process. It has also been reported to inhibit the migration and invasion of cancer cells, which are important steps in the metastasis of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)butanamide is its potential therapeutic applications in the treatment of cancer. It has also been reported to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development. However, one of the limitations of this compound is its low solubility in water, which can pose challenges in its formulation and delivery.
Direcciones Futuras
There are several future directions for the research and development of N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)butanamide. One of the key areas of focus is the optimization of its synthesis method to improve its yield and purity. Another area of research is the investigation of its potential therapeutic applications in combination with other drugs or therapies. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity. Overall, this compound has great potential for the development of new cancer therapies and warrants further investigation.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)butanamide has been reported in various research studies. One of the commonly used methods involves the reaction of 1H-indole-3-carboxylic acid with 1-cyanocyclobutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is then subjected to purification using column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)butanamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. Several research studies have investigated its role in the treatment of various diseases such as colorectal cancer, breast cancer, and lung cancer.
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-4-(1H-indol-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-12-17(9-4-10-17)20-16(21)8-3-5-13-11-19-15-7-2-1-6-14(13)15/h1-2,6-7,11,19H,3-5,8-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZJMGNZARLAGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine;hydrochloride](/img/structure/B3016917.png)
![4-fluoro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3016919.png)
![3-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3016920.png)

![2,5-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B3016924.png)
![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B3016925.png)



![1-(3-fluoro-4-methylphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B3016931.png)
![4-{4-[(4-Methyl-2-phenylpiperazin-1-yl)carbonyl]phenyl}-6-piperidin-1-ylpyrimidine](/img/structure/B3016932.png)
![methyl 2-({[3-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![2-(2-methylbenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3016934.png)